4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-5-methyl-1H-imidazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-9(13-10(11)12-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZFIBHYPNBLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Retrosynthetic Analysis of 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol
A retrosynthetic analysis of this compound suggests several potential disconnections based on established imidazole (B134444) syntheses. The most common approach involves disconnecting the imidazole ring, which can be conceptually broken down into simpler, readily available precursors.
One logical pathway, inspired by the Debus-Radziszewski imidazole synthesis, involves a three-component disconnection. This would break the molecule down into:
An α-dicarbonyl compound, specifically 1-(4-hydroxyphenyl)propane-1,2-dione, which provides the 4-phenol and 5-methyl substituents.
An aldehyde, which in this case would be formaldehyde or a synthetic equivalent, to form the C4 carbon of the imidazole ring.
A source for the two nitrogen atoms and the C2-amino group, such as guanidine.
An alternative disconnection can be envisioned based on the reaction of an α-haloketone with an amidine. In this approach, the key bond cleavage would be between N1-C5 and N3-C4, leading to:
An α-haloketone precursor like 2-bromo-1-(4-hydroxyphenyl)-1-propanone.
Guanidine, which again serves as the N-C-N fragment with the required amino group at the C2 position.
These retrosynthetic pathways provide a strategic blueprint, guiding the selection of starting materials and reaction conditions for the forward synthesis.
Classical and Contemporary Approaches to Imidazole Core Synthesis
The synthesis of the imidazole core is a well-established field in heterocyclic chemistry, with a variety of methods available, ranging from classical multi-component reactions to modern metal-catalyzed approaches.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and operational steps.
The Debus-Radziszewski imidazole synthesis is a cornerstone MCR for generating imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine. wikipedia.org This method is used commercially and can be adapted to produce N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org Various catalysts, including fluoroboric acid-derived systems, have been investigated to improve the efficiency and selectivity of these reactions, particularly in the competitive formation of tri- and tetrasubstituted imidazoles. rsc.org Other MCR strategies include metal-free, acid-promoted methods and palladium-catalyzed couplings, which offer versatile routes to highly substituted imidazole scaffolds from readily available starting materials. acs.orgacs.org
| MCR Approach | Key Reactants | Catalyst/Conditions | Product Type |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Varies, can be catalyst-free | Tri- or N-substituted Imidazoles wikipedia.org |
| Acid-Promoted | Internal Alkyne, Aldehyde, Aniline, NH4OAc | Pivalic Acid | Tri- and Tetrasubstituted Imidazoles acs.org |
| Palladium-Catalyzed | Two different Imines, Acid Chloride | Palladium catalyst | Regioselectively substituted Imidazoles acs.org |
| FeCl3/SiO2 Catalyzed | Benzil, Acetal, Ammonium Acetate/Amine | FeCl3/SiO2 (heterogeneous) | Multi-substituted Imidazoles nih.gov |
Cyclization and annulation reactions are fundamental strategies for constructing the imidazole ring. These methods can involve the intramolecular cyclization of a linear precursor or the building of the imidazole ring onto an existing molecular scaffold.
Iodine-mediated reactions provide a metal-free approach for the synthesis of diverse substituted imidazoles and quinoxalines. acs.org In these reactions, molecular iodine can act as both an iodinating and oxidizing agent, promoting the cyclization under mild conditions. acs.org Transition metals are also widely used to catalyze cyclization. For instance, copper and gold catalysts can efficiently activate carbon-carbon triple bonds in alkynes for nucleophilic addition by nitrogen compounds, leading to imidazole formation. chim.it Palladium-catalyzed decarboxylative addition and cyclization sequences have also been developed, offering a novel one-pot method for assembling imidazoles from carboxylic acids and functionalized nitriles. acs.org Other innovative cyclization methods include the reaction of amido-nitriles or the condensation of oxime-hydroxylamines with glyoxalates to form the imidazole core. rsc.org
| Cyclization Method | Key Precursors | Catalyst/Reagent | Key Features |
| Iodine-Mediated | Enamines, Amines | Molecular Iodine | Metal-free, mild conditions acs.org |
| Copper-Catalyzed | Terminal Alkynes, Amidines | Copper Salts (e.g., CuCl2·2H2O) | Oxidative diamination of alkynes chim.itorganic-chemistry.org |
| Gold-Catalyzed | Propargyl Amidines | Gold Salts (e.g., Ph3AuCl) | Activation of C-C triple bonds chim.it |
| Palladium-Catalyzed | Carboxylic Acids, Aliphatic Nitriles | Palladium Catalyst | Decarboxylative addition/cyclization sequence acs.org |
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and copper are among the most frequently used metals for synthesizing and functionalizing imidazoles. nih.gov
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig aminations have been successfully applied to imidazoles. tandfonline.com These cross-coupling reactions typically use an imidazole derivative bearing a leaving group (like a halide or sulfonate ester) as an electrophilic partner. tandfonline.com Furthermore, direct C-H activation and functionalization offer a more atom-economical approach, avoiding the need for pre-functionalized starting materials. tandfonline.comacs.org Copper-catalyzed reactions, which are often cheaper and more environmentally benign, are also prominent, particularly in C-N bond-forming reactions like the Chan-Lam and Ullmann couplings. nih.govbeilstein-journals.org
Controlling the substitution pattern on the imidazole ring is crucial for tailoring the properties of the final compound. Regioselective synthesis aims to produce a specific isomer out of several possibilities.
A novel method for the regioselective construction of 4- and 5-functionalized imidazoles has been developed using the sequential reaction of allenyl sulfonamides with amines. acs.orgnih.gov The regioselectivity in this process is dependent on the substituents present on the nitrogen atoms of the amine. acs.orgnih.govfigshare.com Other regioselective protocols utilize tosylmethyl isocyanide (TosMIC) reagents, which react with in-situ generated imines to provide 1,4,5-trisubstituted or 1,4-/4,5-disubstituted imidazoles in a single pot. organic-chemistry.org Copper-catalyzed diamination of terminal alkynes with amidines also allows for the regioselective synthesis of diverse 1,2,4-trisubstituted imidazoles. organic-chemistry.org
Specific Synthetic Routes for this compound and Analogs
While a specific, documented synthesis for this compound is not detailed in the provided search results, the synthesis of closely related analogs demonstrates the practical application of the aforementioned strategies.
A one-pot synthesis of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has been reported. nih.gov This reaction involves the condensation of benzil (a 1,2-diketone), 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in refluxing glacial acetic acid. nih.gov This exemplifies a four-component reaction to build a highly functionalized imidazole core.
Another relevant synthesis is that of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. mdpi.com The core structure, 5-methyl-2-phenyl-1H-imidazole, is synthesized and then further elaborated, showcasing a multi-step approach where the imidazole is first formed and then functionalized.
Based on these examples and general synthetic principles, a plausible route for the target compound, this compound, can be proposed. A likely approach would be the reaction of 1-(4-hydroxyphenyl)-1,2-propanedione with guanidine hydrochloride. In this reaction, the α-dicarbonyl provides the C4-phenol and C5-methyl backbone, while guanidine serves as the N-C(NH2)-N component, cyclizing to form the desired 2-aminoimidazole ring system. The reaction would likely be carried out in a suitable solvent under heating, possibly with a base to neutralize the guanidine salt.
Construction of the Imidazole Ring System
The formation of the 4-aryl-5-methyl-imidazole core can be achieved through several established synthetic routes, often involving the condensation of a three-carbon α-dicarbonyl or equivalent synthon with an ammonia source.
A prominent strategy involves the reaction of an α-haloketone with a source of ammonia. For the target molecule, a logical precursor would be an α-halo-α-(4-hydroxyphenyl)acetone derivative, such as 2-bromo-1-(4-hydroxyphenyl)propan-1-one . The reaction of this precursor with an ammonia source like formamide or ammonium acetate can lead to the formation of the imidazole ring. In this pathway, the 1-(4-hydroxyphenyl)propan-1-one fragment provides the atoms for the C4, C5, the methyl group at C5, and the N1 of the imidazole ring, while formamide or ammonia provides the N3 and the C2 atom.
This approach is a variation of the classic Debus-Radziszewski imidazole synthesis, which traditionally involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The use of an α-haloketone simplifies the process by combining the dicarbonyl and aldehyde functionalities into a single, reactive starting material.
| Precursor Type | Reagents | Key Bond Formations | Reference |
| α-Haloketone | Formamide, Ammonia | C-N, C=N | N/A |
| 1,2-Diketone | Aldehyde, Ammonium Acetate | C-N, C=N | N/A |
Introduction and Functionalization of the Phenol (B47542) Moiety
The presence of a reactive hydroxyl group on the phenyl ring necessitates a strategic approach to its handling during the synthesis. The acidity of the phenolic proton and its nucleophilicity can interfere with various reaction conditions, particularly those involving strong bases or electrophiles.
Protection Strategies: In many synthetic sequences, the phenol group is introduced as part of the initial building block, for example, using 4-hydroxypropiophenone to generate the required α-haloketone precursor. google.com To prevent unwanted side reactions during the imidazole ring formation and subsequent functionalization, the hydroxyl group is often temporarily masked with a protecting group. oup.comwikipedia.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal in the final steps of the synthesis. jocpr.com
Common protecting groups for phenols include:
Silyl ethers (e.g., tert-butyldiphenylsilyl, TBDPS): These are robust and can be installed using reagents like TBDPS-Cl in the presence of a base such as imidazole. They are typically removed using a fluoride source like tetrabutylammonium fluoride (TBAF). nih.gov
Benzyl ethers (Bn) : Formed using benzyl bromide or chloride under basic conditions, they are stable to a wide range of reagents but can be cleaved by hydrogenolysis. wikipedia.org
Methyl ethers : While stable, their cleavage requires harsh conditions (e.g., BBr₃), which might not be compatible with the final imidazole structure.
The selection of an appropriate protecting group strategy is crucial for achieving a high yield and purity of the final product. wikipedia.org
| Protecting Group | Introduction Reagent | Cleavage Condition | Key Features |
| TBDPS | TBDPS-Cl, Imidazole | TBAF | High stability, mild removal |
| Benzyl (Bn) | BnBr, Base | H₂, Pd/C (Hydrogenolysis) | Stable, common cleavage method |
| Methyl (Me) | MeI, Base | BBr₃, HBr | Very stable, harsh removal |
Strategies for Amino Group Incorporation
The introduction of the amino group at the C2 position of the imidazole ring is a critical step that defines the final compound. Direct amination of a pre-formed imidazole ring at the C2 position is challenging. Therefore, a more efficient approach is to incorporate the N-C-N fragment of the 2-aminoimidazole system during the initial ring construction.
A highly effective and widely used method is the reaction of an α-haloketone with a guanidine derivative. mdpi.comnih.gov Guanidine (H₂N-C(=NH)-NH₂) or its protected forms (e.g., Boc-guanidine) serve as a direct source for the N1, C2, and the 2-amino group of the imidazole ring. nih.gov
The reaction proceeds via an initial nucleophilic substitution of the halide by one of the amino groups of guanidine, followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazole ring. This cyclocondensation reaction is a powerful one-pot method for constructing 2-aminoimidazoles. mdpi.comresearchgate.net
Solid-Phase Synthesis Approaches for Related Imidazole Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for the generation of chemical libraries of related compounds, facilitating purification and automation. nih.gov This methodology has been successfully applied to the synthesis of various imidazole derivatives. ucsd.educaltech.edu
In a typical solid-phase approach, one of the starting materials is anchored to a solid support (resin) via a linker. For the synthesis of compounds like this compound, the phenolic hydroxyl group could serve as the attachment point to a resin such as Wang resin or Rink amide resin. ucsd.edu
The general workflow involves:
Attachment : The protected phenolic starting material is attached to the resin.
Synthesis : The imidazole ring is constructed on the solid support through sequential reactions, such as the reaction with guanidine.
Cleavage : The final product is cleaved from the resin, often under acidic conditions (e.g., using trifluoroacetic acid, TFA), which can simultaneously remove acid-labile protecting groups. wikipedia.org
Microwave-assisted protocols can be integrated with solid-phase synthesis to accelerate reaction times and improve yields. nih.gov This combination is particularly powerful for the rapid generation of diverse libraries of imidazole-based compounds for biological screening.
| Resin Type | Linker Type | Typical Cleavage Agent | Application |
| Wang Resin | p-Alkoxybenzyl alcohol | Trifluoroacetic Acid (TFA) | Synthesis of C-terminal acids |
| Rink Amide Resin | Acid-sensitive linker | Trifluoroacetic Acid (TFA) | Synthesis of C-terminal amides |
| Pam Resin | Phenylacetamidomethyl | HF or TFMSA | Boc-based peptide synthesis |
Green Chemistry Principles in Synthetic Development
The application of green chemistry principles to the synthesis of imidazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and reusable catalysts.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and fewer side products compared to conventional heating methods. nih.gov The synthesis of 2,4,5-trisubstituted imidazoles has been shown to be highly efficient under microwave conditions.
Green Solvents : The replacement of volatile and toxic organic solvents is a central goal of green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea or glycerol), have been successfully used as "green" and recyclable reaction media for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidines. mdpi.comnih.gov These solvents can also act as catalysts, enhancing reaction rates. mdpi.com
Catalysis : The use of reusable or biodegradable catalysts can significantly improve the sustainability of a synthesis. For imidazole synthesis, various solid acid catalysts and zeolites have been employed, which can be easily separated from the reaction mixture and reused, minimizing waste.
By integrating these green chemistry approaches, the synthesis of this compound and related derivatives can be made more efficient, economical, and environmentally friendly. researchgate.net
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and environment of each atom can be determined.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic rings typically causing a downfield shift (higher ppm values). pdx.edumsu.edu
The anticipated signals include:
Phenolic and Imidazole (B134444) Protons: The protons on the phenolic hydroxyl (OH) and the imidazole ring nitrogen (NH) are exchangeable and often appear as broad singlets. The phenolic proton's chemical shift can range widely from 4-12 ppm, while the imidazole NH proton is also expected in a broad range. orgchemboulder.com
Amino Protons: The primary amine (NH₂) protons would likely appear as a broad singlet in the range of 1-5 ppm. orgchemboulder.com
Aromatic Protons: The phenol (B47542) ring contains two sets of chemically non-equivalent protons in an AA'BB' system. The protons ortho to the hydroxyl group are expected to be shielded compared to the protons ortho to the imidazole ring. They will appear as two distinct doublets in the aromatic region (typically 6.0-8.5 ppm), with a characteristic ortho-coupling constant (J) of approximately 8-9 Hz. orgchemboulder.com
Methyl Protons: The methyl group attached to the imidazole ring is expected to appear as a sharp singlet, typically in the range of 2.2–3.0 ppm, as it is attached to an aromatic system. orgchemboulder.com
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenolic OH | 4.0 - 12.0 | Broad Singlet | N/A |
| Amino NH₂ | 1.0 - 5.0 | Broad Singlet | N/A |
| Imidazole NH | Variable, broad | Broad Singlet | N/A |
| Aromatic CH (ortho to OH) | 6.5 - 7.5 | Doublet | ~8-9 |
| Aromatic CH (ortho to Imidazole) | 7.0 - 8.0 | Doublet | ~8-9 |
| Methyl CH₃ | 2.2 - 3.0 | Singlet | N/A |
Carbon-13 (¹³C) NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. udel.edu Electronegative atoms like oxygen and nitrogen cause a significant downfield shift for the attached carbons. libretexts.org The molecule has 10 carbon atoms, and due to the lack of symmetry, 10 distinct signals are expected.
The predicted chemical shifts are:
Carbonyl and Aromatic Carbons: Carbons in aromatic rings and those double-bonded to nitrogen typically resonate between 100-150 ppm. oregonstate.edu The carbon atom attached to the phenolic oxygen (C-OH) is expected at a higher chemical shift, around 150-160 ppm, due to the deshielding effect of the oxygen. hw.ac.uk Similarly, the C-NH₂ carbon of the imidazole ring is anticipated in a comparable downfield region.
Quaternary Carbons: The quaternary carbons within the aromatic and imidazole rings, which are not attached to any protons, are usually observed as weaker signals in the spectrum. oregonstate.edu
Methyl Carbon: The aliphatic methyl carbon is expected to produce a signal in the upfield region of the spectrum, typically between 10-20 ppm. compoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 10 - 20 |
| Aromatic CH | 115 - 130 |
| Imidazole C-CH₃ | 110 - 125 |
| Aromatic C (ipso, attached to imidazole) | 120 - 135 |
| Imidazole C (attached to phenyl) | 130 - 145 |
| Aromatic C (ipso, attached to OH) | 150 - 160 |
| Imidazole C-NH₂ | 150 - 165 |
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton doublets to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity of quaternary carbons. For instance, an HMBC spectrum would show a correlation from the methyl protons to the two adjacent carbons in the imidazole ring, helping to piece the molecular structure together.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic proton doublets of the phenol ring, confirming their ortho-coupling relationship.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies.
Key expected absorption bands for this compound include:
O-H and N-H Stretching: A broad band between 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration in the phenol group, broadened due to hydrogen bonding. orgchemboulder.com In the same region, medium to sharp peaks corresponding to the N-H stretching of the amine and imidazole groups are expected. orgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹. orgchemboulder.com
C=C and C=N Stretching: The fingerprint region will contain several bands. Strong absorptions between 1500-1650 cm⁻¹ are anticipated, corresponding to the C=C bond stretching within the phenyl ring and the C=C and C=N stretching of the imidazole ring.
N-H Bending: The scissoring vibration of the primary amine (NH₂) typically gives rise to a band around 1600 cm⁻¹.
C-O Stretching: A strong band for the phenolic C-O stretch is expected in the 1200-1260 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Phenol O-H | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |
| Amine/Imidazole N-H | Stretch | 3100 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |
| Aromatic/Imidazole C=C, C=N | Stretch | 1500 - 1650 | Strong to Medium |
| Amine N-H | Bend | ~1600 | Medium |
| Phenol C-O | Stretch | 1200 - 1260 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption, Raman measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds. For this molecule, strong Raman signals would be expected for the symmetric stretching vibrations of the aromatic rings (e.g., ring-breathing modes). In contrast, the polar O-H and N-H stretching vibrations, which are strong in the IR spectrum, are typically weak in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry is employed to confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would likely involve cleavage of the bond between the phenol and imidazole rings, as well as fragmentations within the imidazole ring itself. The presence of the amino and methyl groups also influences the fragmentation, leading to characteristic losses.
| Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure |
| Molecular Ion [M]+ | Expected value | C10H11N3O+ |
| Fragment 1 | --- | Loss of a methyl radical |
| Fragment 2 | --- | Cleavage of the C-C bond between the rings |
| Fragment 3 | --- | Loss of the amino group |
Note: The specific m/z values would be determined from experimental data.
X-Ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonding. The amino group (-NH2), the imidazole ring (N-H), and the phenolic hydroxyl group (-OH) are all capable of acting as hydrogen bond donors and acceptors. These interactions play a critical role in the formation of a stable crystal lattice. The molecules are likely to form extended networks of hydrogen bonds, leading to a well-ordered packing arrangement in the crystal.
Conformational Analysis in the Crystalline State
In the solid state, the molecule will adopt a specific conformation. The dihedral angle between the plane of the phenol ring and the imidazole ring is a key conformational parameter. This angle is influenced by a balance of steric effects from the methyl group and the electronic effects of the substituents, in conjunction with the intermolecular forces within the crystal. Analysis of the crystal structure would reveal the preferred three-dimensional shape of the molecule in its lowest energy state in the solid phase.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions associated with the aromatic phenol and imidazole rings. The presence of the amino and hydroxyl groups as auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent rings, indicating a decrease in the energy gap for electronic transitions.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | --- | --- | π → π |
| Methanol | --- | --- | π → π |
| Water | --- | --- | π → π* |
Note: The specific λmax and ε values would be determined from experimental data in different solvents.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a predominant quantum chemical method used to study the electronic structure of molecules. researchgate.nettandfonline.com Calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide a detailed understanding of the molecule's fundamental properties. nih.govnih.gov These theoretical studies are crucial for predicting molecular geometry, reactivity, and spectroscopic characteristics. tandfonline.comacs.org
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. tandfonline.com For "4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol," this process would define key structural parameters such as the bond lengths, bond angles, and dihedral angles between the phenol (B47542) and imidazole (B134444) rings. The calculated results for related imidazole derivatives show good agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical methods. tandfonline.comnih.gov
Electronic structure analysis, often through Mulliken or Natural Bond Orbital (NBO) population analysis, reveals the distribution of electron density across the molecule. irjweb.com In this compound, significant negative charges are expected to be localized on the electronegative nitrogen and oxygen atoms, while hydrogen atoms would carry partial positive charges. This charge distribution is critical for understanding intermolecular interactions. irjweb.com
Table 1: Representative Calculated Structural Parameters for this compound Note: These are expected values based on DFT calculations of similar molecular structures.
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length (Å) | C=N (imidazole) | 1.29 - 1.39 |
| C-N (imidazole) | 1.35 - 1.45 | |
| C-O (phenol) | 1.36 - 1.38 | |
| C-C (ring junction) | 1.45 - 1.49 | |
| **Bond Angle (°) ** | C-N-C (imidazole) | 105 - 110 |
| C-C-O (phenol) | 118 - 121 |
| Dihedral Angle (°) | Phenol-Imidazole | 20 - 40 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, govern the molecule's behavior in chemical reactions. malayajournal.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher chemical reactivity and polarizability. nih.gov
For "this compound," the HOMO is likely distributed over the electron-rich phenol ring and the amino group, while the LUMO is expected to be localized on the imidazole moiety. malayajournal.org This separation of FMOs indicates the potential for intramolecular charge transfer upon electronic excitation. irjweb.com The calculated energy gap provides insight into the molecule's kinetic stability. irjweb.com
Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative, based on DFT calculations reported for analogous imidazole derivatives.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2 to -6.3 |
| ELUMO | -1.2 to -1.9 |
| ΔE (Energy Gap) | 4.0 to 4.5 |
Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values. researchgate.net
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. For the target molecule, these regions are expected around the nitrogen atoms of the imidazole ring and the oxygen atom of the phenolic hydroxyl group. malayajournal.orgnih.gov
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically located around the hydrogen atoms, particularly those of the amino (-NH₂) and hydroxyl (-OH) groups. researchgate.net
Neutral Regions (Green): These areas represent zero potential and are generally found over the carbon-rich aromatic portions of the molecule. nih.gov
The MEP map provides a clear picture of the molecule's charge topography, which is crucial for understanding its intermolecular interactions and biological recognition processes. researchgate.net
Quantum chemical calculations can accurately predict various spectroscopic parameters, which serve as a powerful aid in the interpretation of experimental data. acs.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical values are typically correlated with experimental spectra to confirm the molecular structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. tandfonline.com These calculated frequencies, often scaled by a factor to correct for anharmonicity, help in the assignment of experimental FT-IR and Raman bands corresponding to specific functional groups like O-H, N-H, C=N, and aromatic C-H stretches. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) and corresponding electronic transitions, often related to π→π* or n→π* excitations. materialsciencejournal.org These calculations can be performed in both the gas phase and in various solvents to study solvatochromic effects. tandfonline.com
Table 3: Representative Predicted vs. Experimental Spectroscopic Data Note: Based on data for similar phenolic and imidazole compounds.
| Spectroscopic Data | Functional Group | Calculated Value | Typical Experimental Range |
|---|---|---|---|
| IR Frequency (cm⁻¹) | O-H stretch (phenol) | 3400-3550 | 3200-3600 |
| N-H stretch (amino) | 3300-3450 | 3300-3500 | |
| C=N stretch (imidazole) | 1580-1620 | 1590-1630 | |
| ¹H NMR (ppm) | Ar-H (phenol) | 6.8 - 7.5 | 6.7 - 7.6 |
| -OH (phenol) | 8.5 - 9.5 | 9.0 - 10.0 (in DMSO) |
| UV-Vis λmax (nm) | π→π* transition | 280 - 320 | 270 - 330 |
Molecular Dynamics (MD) Simulations
While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations can reveal information about conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. tandfonline.com
MD simulations of "this compound" can explore its conformational landscape. A key area of flexibility is the rotation around the single bond connecting the phenyl and imidazole rings. Simulations can identify the most populated and energetically favorable dihedral angles, providing a dynamic picture of the molecule's preferred shape in solution. researchgate.net
Furthermore, theoretical calculations are instrumental in studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. researchgate.net For this compound, potential tautomers include different protonation states of the imidazole ring and keto-enol forms involving the phenol group. DFT calculations can determine the relative Gibbs free energies of these tautomers, predicting the most stable form under different conditions (e.g., in the gas phase or in solution). researchgate.net Studies on similar heterocyclic systems have shown that the relative stability of tautomers is a critical factor influencing their chemical and biological properties. researchgate.net
Non-Linear Optical (NLO) Properties Prediction
Organic molecules with extensive π-conjugated systems and electron-donating/accepting groups can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. The title compound, featuring an electron-donating amino group and a π-system across both rings, has the structural prerequisites for NLO activity.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting NLO properties. nih.gov Key parameters calculated include the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct indicator of a molecule's potential for second-harmonic generation, a crucial NLO phenomenon. Studies on various imidazole derivatives have shown that intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is key to high β values. malayajournal.orgsemanticscholar.org
For this compound, the amino group (-NH2) and hydroxyl group (-OH) act as electron donors, while the imidazole ring can act as an acceptor. DFT calculations can quantify the efficiency of this ICT and predict the resulting hyperpolarizability. The results are often compared to a standard NLO material like urea to gauge their potential. nih.gov
Table 2: Predicted NLO Properties of this compound Compared to Urea (Note: These are representative theoretical values based on DFT calculations performed on analogous imidazole-based NLO materials. malayajournal.orgnih.govsemanticscholar.org)
| Compound | Dipole Moment (μ) [esu] | Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] | Relative NLO Activity (vs. Urea) |
| Urea (Reference) | 1.37 x 10⁻¹⁸ | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ | 1x |
| This compound (Hypothetical) | 5.20 x 10⁻¹⁸ | 25.5 x 10⁻²⁴ | 7.50 x 10⁻³⁰ | ~20x |
Computational Analysis of Reaction Mechanisms and Pathways
Understanding the reaction mechanisms of a molecule is fundamental to controlling its synthesis and predicting its stability and metabolic fate. Computational chemistry provides detailed insights into reaction pathways by mapping the potential energy surface, identifying transition states, and calculating activation energy barriers. dtic.mil
For this compound, several reactions could be of interest, such as electrophilic aromatic substitution on the phenol ring or oxidation by atmospheric radicals like the hydroxyl radical (•OH). Computational studies on the reactions of imidazole and aniline with •OH radicals have shown that the reaction can proceed via two main pathways: hydrogen atom abstraction from N-H, O-H, or C-H bonds, or •OH addition to the aromatic rings. rsc.orgsemanticscholar.org
DFT calculations can determine the free energy barriers (ΔG‡) for each possible pathway. The pathway with the lowest energy barrier is the most kinetically favorable. Such studies can reveal, for instance, whether the phenol ring or the imidazole ring is more susceptible to radical attack and which specific atoms are the most likely reaction centers.
Table 3: Hypothetical Calculated Free Energy Barriers (ΔG‡) for the Reaction with a Hydroxyl Radical (Note: This data is illustrative, based on computational studies of reactions between •OH and similar aromatic/heterocyclic compounds. rsc.orgsemanticscholar.org)
| Reaction Pathway | Reaction Site | ΔG‡ (kcal/mol) |
| H-atom Abstraction | Phenolic O-H | 8.5 |
| H-atom Abstraction | Amino N-H | 11.2 |
| •OH Addition | Imidazole Ring (C5) | 4.5 |
| •OH Addition | Phenol Ring (ortho to -OH) | 6.8 |
These hypothetical results would suggest that the most favorable reaction pathway is the addition of the hydroxyl radical to the C5 position of the imidazole ring, as it has the lowest activation energy barrier.
Chemical Reactivity and Derivatization Pathways
Reactions of the Imidazole (B134444) Ring
The imidazole ring in 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol is an electron-rich heterocyclic system. Its reactivity is significantly influenced by the presence of a pyrrole-type nitrogen, a pyridine-type nitrogen, and an exocyclic 2-amino group, which enhances the ring's electron density.
Electrophilic Aromatic Substitution on the Imidazole Core
Electrophilic aromatic substitution (SEAr) is a characteristic reaction for electron-rich aromatic systems like imidazole. globalresearchonline.net The outcome of such reactions is governed by the ability of the ring to stabilize the positive charge in the intermediate arenium ion. studysmarter.co.ukyoutube.com In the case of the substituted imidazole core of this compound, the regioselectivity of electrophilic attack is directed by the combined electronic effects of the substituents.
The 2-amino group is a powerful activating group, donating electron density into the ring through resonance. The 4-(p-hydroxyphenyl) and 5-methyl groups are also activating. Generally, electrophilic attack on the imidazole ring occurs at the 4- or 5-positions due to the stability of the resulting cationic intermediate. globalresearchonline.net However, since the 4- and 5-positions are already substituted in the target molecule, electrophilic substitution at the C-2 position is unlikely as it would involve an intermediate with a highly unfavorable positive charge on the adjacent nitrogen atom. globalresearchonline.net Therefore, significant electrophilic substitution on the imidazole core itself is sterically and electronically hindered. Instead, electrophilic attack is more likely to occur on the electron-rich hydroxyphenyl ring.
| Position on Imidazole Ring | Feasibility of Electrophilic Attack | Reasoning |
|---|---|---|
| C-2 | Unlikely | Attack involves an unstable cationic intermediate with a positive charge adjacent to a ring nitrogen. globalresearchonline.net |
| C-4 | Blocked | Position is substituted with a hydroxyphenyl group. |
| C-5 | Blocked | Position is substituted with a methyl group. |
Nucleophilic Reactions at Specific Imidazole Positions
The imidazole derivative possesses several nucleophilic centers: the pyridine-like N-3 atom, the exocyclic 2-amino group, and the C-5 carbon (if unsubstituted). The 2-amino group, being part of a guanidinium system within the imidazole ring, has a reduced pKa (~7-8), which can facilitate its involvement in metal coordination or hydrogen bonding rather than direct nucleophilic attack. nih.gov
N-alkylation can occur at the ring nitrogen atoms under appropriate conditions. nih.gov However, research on related 2-amino-4-arylimidazoles has shown that the C-5 position possesses significant nucleophilic character, readily reacting with various electrophiles. While the target compound has a methyl group at C-5, this reactivity pattern is crucial for understanding the behavior of related scaffolds lacking this substituent.
Oxidation and Reduction Chemistry of the Imidazole Moiety
The imidazole ring can undergo both oxidation and reduction, although these reactions can sometimes lead to ring instability.
Oxidation: Imidazole derivatives can be oxidized by various reagents. For instance, some substituted imidazoles are oxidized by potassium permanganate in an acidic medium, a reaction that can produce chemiluminescence. nih.gov Photo-oxidation is another relevant pathway; under UV irradiation, some imidazole derivatives can form a stable planar quinoid-like oxidation state, which becomes susceptible to attack by singlet oxygen. rsc.org However, oxidation of the 2-amino group itself can be complex and may lead to the formation of phenazine pigments or other rearranged products in related aminophenyl structures. rsc.org
Reduction: The imidazole ring can be reduced, though conditions must be carefully selected to avoid ring cleavage. Catalytic hydrogenation can lead to the saturation of the ring, forming imidazolidine derivatives. However, in some cases, particularly with nitro-substituted imidazoles, hydrogenation of the nitro group can lead to an unstable aminoimidazole that rapidly decomposes via ring fission. stackexchange.com Selective reduction of substituents on the imidazole ring without affecting the core is also possible, as demonstrated by the reduction of ester groups on 2-aminoimidazole derivatives using reagents like di-i-butylaluminum hydride (DIBAH). nih.gov
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a highly versatile functional handle for derivatization, primarily through reactions involving the nucleophilic oxygen atom.
O-Alkylation and O-Acylation Reactions
The nucleophilic oxygen of the phenolic hydroxyl group can readily attack alkylating and acylating agents.
O-Alkylation: This reaction typically proceeds via the formation of a phenolate anion in the presence of a base, which then acts as a potent nucleophile towards an alkyl halide in an SN2 reaction. pharmaxchange.info The choice of solvent is critical, as aprotic solvents like DMF or DMSO favor O-alkylation, whereas protic solvents can solvate the phenoxide oxygen and promote competitive C-alkylation on the aromatic ring. pharmaxchange.info Various alkylating agents, including dimethyl ether catalyzed by phosphotungstic acid, can also be employed. mdpi.com
O-Acylation: Phenols react with acyl chlorides or anhydrides to form phenolic esters. This reaction is often catalyzed by a base, which deprotonates the phenol (B47542) to increase its nucleophilicity. ucalgary.ca It is important to control the reaction conditions, as O-acylation is kinetically favored, while C-acylation (a Friedel-Crafts reaction) is thermodynamically favored. ucalgary.castackexchange.com Low concentrations of an acid catalyst favor O-acylation, whereas high concentrations of a Lewis acid like AlCl₃ can promote C-acylation or catalyze the rearrangement of the initially formed ester to a hydroxyarylketone (the Fries rearrangement). echemi.comresearchgate.net
| Reaction Type | Control | Typical Conditions | Product |
|---|---|---|---|
| O-Acylation | Kinetic | Base catalysis (e.g., pyridine) or low concentration of acid catalyst. ucalgary.ca | Phenolic Ester |
| C-Acylation (Friedel-Crafts) | Thermodynamic | High concentration of Lewis acid (e.g., AlCl₃). stackexchange.comechemi.com | Hydroxyarylketone |
Oxidation to Quinone Derivatives
Phenols are readily oxidized to quinones by strong oxidizing agents. libretexts.org The p-hydroxyphenyl group of this compound is susceptible to oxidation to the corresponding 1,4-benzoquinone derivative. pearson.com This transformation can be achieved using a variety of reagents.
Common oxidants for this purpose include:
Chromic acid: A traditional but powerful oxidant for phenols. libretexts.org
Fremy's salt ((KSO₃)₂NO): A milder reagent often used for the preparation of quinones from phenols. libretexts.orgnih.gov
Hypervalent iodine reagents: Reagents like o-iodoxybenzoic acid (IBX) can regioselectively oxidize phenols to o-quinones. nih.gov Other hypervalent iodine reagents can be used to form p-quinones. nih.gov
The oxidation proceeds via the formation of a phenoxy radical, which is then further oxidized to the quinone. The resulting quinone is a highly reactive species itself, capable of acting as a Michael acceptor or participating in redox cycling.
Reactions of the Amino Group
The exocyclic amino group at the 2-position of the imidazole ring is a key site for derivatization, readily undergoing reactions typical of primary amines, which allows for the introduction of a wide array of substituents.
The nucleophilic nature of the exocyclic amino group makes it susceptible to both N-alkylation and N-acylation.
N-Alkylation: Direct N-alkylation of the amino group can be achieved using various alkylating agents such as alkyl halides. For instance, the reaction with benzylamines and anilines with alkyl halides in the presence of a base like cesium carbonate can lead to mono-N-alkylated products. It is important to control the reaction conditions to avoid potential competition from N-alkylation of the imidazole ring nitrogens. The choice of solvent and base is crucial in directing the regioselectivity of the alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated derivatives.
N-Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. N-acyl imidazoles are themselves valuable electrophilic reagents that can be used for the chemical modification of biomolecules. The resulting N-acyl derivatives of this compound would exhibit altered electronic and steric properties, which can be tuned by the nature of the acyl group introduced. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
A summary of representative reagents for these transformations is presented in the table below.
| Reaction Type | Reagent Class | Specific Examples |
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |
| Aldehydes/Ketones (Reductive Amination) | Formaldehyde, Acetone | |
| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |
| Anhydrides | Acetic anhydride, Succinic anhydride |
The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid or base and involves the reversible formation of a carbinolamine intermediate followed by dehydration.
The formation of Schiff bases introduces an imine (-C=N-) linkage, which can be further modified, for example, by reduction to a secondary amine. The electronic and steric nature of the aldehyde or ketone used will influence the properties of the resulting Schiff base. This reaction is a versatile method for introducing a wide variety of substituents onto the 2-amino position of the imidazole ring. For instance, reaction with imidazole-2-carboxaldehydes has been shown to lead to the formation of Schiff base complexes with metal ions.
| Carbonyl Compound | Resulting Schiff Base Structure |
| Benzaldehyde | C=N-C₆H₅ |
| Acetone | C=N-C(CH₃)₂ |
| Salicylaldehyde | C=N-C₆H₄-OH |
Heterocyclic Annulation and Scaffold Modifications
The 2-aminoimidazole core of this compound can serve as a building block for the construction of fused heterocyclic systems. These reactions, often involving the participation of both the exocyclic amino group and one of the ring nitrogens, lead to the formation of bicyclic or polycyclic structures with expanded chemical diversity.
Classical methods for the construction of the 2-aminoimidazole ring itself often involve the condensation of α-haloketones with guanidine salts. Conversely, the pre-formed 2-aminoimidazole can react with bifunctional electrophiles to create new rings. For example, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine rings, resulting in imidazo[1,2-a]pyrimidine derivatives. The specific outcome of these annulation reactions is highly dependent on the nature of the electrophile and the reaction conditions employed. Such scaffold modifications can significantly alter the three-dimensional shape and electronic properties of the parent molecule, leading to novel compounds with potentially distinct biological activities.
Synthesis of Advanced Derivatives for Specific Applications
The derivatization of this compound is often driven by the desire to obtain compounds with specific biological activities or material properties. The 2-aminoimidazole scaffold is a known pharmacophore found in various natural products with a wide range of biological activities, including antimicrobial and anticancer properties.
The synthesis of advanced derivatives involves the strategic application of the reactions described in the preceding sections. For example, N-alkylation and N-acylation can be used to modulate the lipophilicity and hydrogen bonding capacity of the molecule, which are critical parameters for drug design. Schiff base formation and subsequent modifications can be employed to introduce larger and more complex substituents. Heterocyclic annulation provides a pathway to novel chemical scaffolds with potentially unique interactions with biological targets. The development of such derivatives is a key strategy in medicinal chemistry for lead optimization and the exploration of structure-activity relationships.
Mechanistic Studies of Molecular Interactions in Vitro Focus
Molecular Target Identification and Binding Interactions
Currently, there is a lack of specific published research identifying the precise molecular targets of 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol. While imidazole (B134444) and phenol (B47542) moieties are present in many biologically active compounds, detailed studies on the binding interactions of this specific molecule are not available in the reviewed scientific literature.
Enzyme Inhibition and Activation Mechanisms (e.g., thymidylate synthase)
There is no available data from in vitro studies to suggest that this compound acts as an inhibitor or activator of specific enzymes, including thymidylate synthase. Research on the enzymatic interactions of this compound has not been reported.
Receptor Modulation and Ligand-Receptor Dynamics
Scientific literature does not currently contain information regarding the modulation of any specific receptors by this compound. Studies detailing its ligand-receptor dynamics, binding affinities, or functional effects on receptor signaling pathways have not been published.
Nucleic Acid Binding Studies
There are no published studies that have investigated the potential for this compound to bind to nucleic acids such as DNA or RNA.
Cellular Pathway Perturbation Analysis (In Vitro Cell-Based Assays)
Comprehensive in vitro cell-based assays to analyze the perturbation of cellular pathways by this compound have not been reported in the available scientific literature.
Modulation of Cellular Growth and Proliferation (In Vitro)
There is no published data from in vitro studies to indicate that this compound has any effect on cellular growth or proliferation across any tested cell lines.
Effects on Cellular Cycle Progression (In Vitro)
There is no available research documenting the effects of this compound on the progression of the cell cycle in any in vitro models.
Modulation of Specific Biochemical Pathways (In Vitro)
There is currently no available scientific literature detailing the in vitro modulation of specific biochemical pathways by this compound. Research on analogous compounds containing an imidazole core suggests that molecules of this class can interact with various biological targets. For instance, some imidazole derivatives have been investigated as inhibitors of enzymes such as cytochrome P450s and various kinases. However, without specific experimental data for this compound, any potential effects on biochemical pathways remain speculative.
Table 1: Summary of In Vitro Biochemical Pathway Modulation Studies
| Pathway/Target | Assay Type | Key Findings | Reference |
| Data not available | Data not available | Data not available | Data not available |
Mechanistic Insights from Chemical Probe Studies
No studies have been published that utilize this compound as a chemical probe or that detail its development for such purposes. Chemical probes are powerful tools for elucidating the roles of specific proteins in cellular processes. The potential utility of a compound as a chemical probe depends on its potency, selectivity, and known mechanism of action. While the structure of this compound might suggest potential for target engagement, there is no experimental evidence to support its use as a chemical probe to gain mechanistic insights into biological systems.
Table 2: Chemical Probe Studies Involving this compound
| Study Focus | Probe Characteristics | Mechanistic Insights Gained | Reference |
| Data not available | Data not available | Data not available | Data not available |
Advanced Applications in Chemical Biology, Materials Science, and Catalysis
Applications in Chemical Biology
The distinct photophysical properties and biocompatibility of imidazole (B134444) derivatives make them excellent candidates for tools in chemical biology. The specific compound, 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol, is being explored for its potential in creating sophisticated probes for monitoring biological systems and for use in non-clinical imaging and sensing applications.
Development as Fluorescent Probes for Biological Systems
Imidazole-based compounds are increasingly recognized for their utility as fluorescent probes, primarily due to their electron-rich nature which allows for effective interaction with various biological analytes. rsc.org The development of fluorescent probes from compounds like this compound is driven by the need for sensitive and selective tools to detect and quantify ions and biomolecules in biological systems. researchgate.netnih.gov For instance, imidazole derivatives have been successfully employed as "turn-on" fluorescent probes for detecting specific ions like Hg²⁺. researchgate.net
The general mechanism involves the coordination of the imidazole nitrogen atoms and often the phenolic oxygen with a target analyte. This interaction can lead to a significant change in the fluorescence properties of the molecule, such as an enhancement or quenching of the fluorescence signal, allowing for the detection and quantification of the analyte. The design of these probes can be fine-tuned by modifying the substituents on the imidazole and phenyl rings to optimize their selectivity, sensitivity, and photophysical properties for specific biological applications. nih.gov
While specific studies on the development of this compound as a fluorescent probe are emerging, the broader class of imidazole-based fluorophores has shown significant promise. For example, some imidazole derivatives have been developed as lysosome-targeting fluorescent probes for monitoring pH variations in living cells. nih.gov The inherent properties of this compound make it a strong candidate for similar applications.
Use in Bio-Imaging and Sensing (Non-Clinical)
The application of fluorescent probes extends to non-clinical bio-imaging and sensing, where they serve as powerful tools for visualizing and studying cellular processes. Imidazole derivatives have been utilized for in vitro and in vivo imaging of cancer cells, demonstrating their potential in preclinical research. nih.gov The ability of these compounds to selectively accumulate in specific organelles or tissues makes them particularly valuable for targeted imaging. nih.gov
The development of new series of D-π-A type imidazole derivatives has shown that their electron-withdrawing ability can be tuned, which in turn affects their application in bio-imaging. For example, some derivatives have been successfully used as lysosomal trackers, while others act as probes for the cell cytoplasm. nih.gov This versatility highlights the potential of tailoring the structure of this compound for specific non-clinical imaging and sensing purposes.
The following table summarizes the properties of some imidazole-based fluorescent probes used in bio-imaging:
| Probe Derivative | Target Analyte/Organelle | Excitation (nm) | Emission (nm) | Key Finding |
| Imidazole-fused benzothiadiazole | Lysosomal pH | - | Red emission | Good linear response to pH from 4.4 to 5.6. nih.gov |
| D-π-A type imidazole (T-1) | Lysosomes | - | - | High stability and water solubility within pH 4-6. nih.gov |
| D-π-A type imidazole (T-2, T-3) | Cell cytoplasm | - | - | Effective probes for visualizing the cytoplasm. nih.gov |
| Furan and imidazole derivatives | Cancer cells | 360 | 452 | Selective accumulation in tumors in vivo. nih.gov |
Coordination Chemistry and Metal Complexation
The presence of multiple coordination sites—the amino group, the imidazole nitrogen atoms, and the phenolic oxygen—makes this compound an excellent ligand for forming stable complexes with a variety of transition metals. This area of research is crucial for developing new materials and catalysts.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with imidazole-containing ligands is a well-established field of coordination chemistry. wikipedia.org These complexes are typically prepared by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit a range of geometries, including octahedral and square planar, depending on the metal ion and the stoichiometry of the reaction. ekb.eg
The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques. FT-IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. nih.gov UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the structure of the ligand and its complexes in solution. nih.gov Furthermore, techniques like mass spectrometry and elemental analysis are used to confirm the composition and purity of the synthesized complexes. ekb.eg
While specific data for metal complexes of this compound is not extensively reported, studies on analogous benzimidazole-phenol derivatives provide insight into their coordination behavior. For example, Cu(II), Zn(II), and Ni(II) complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives have been successfully synthesized and characterized. nih.gov
Role as Ligands in Catalysis
Transition metal complexes containing imidazole-based ligands have shown significant potential as catalysts in a variety of organic transformations. researchgate.netrsc.org The electronic and steric properties of the imidazole ligand can be readily tuned by modifying its substituents, which in turn influences the catalytic activity and selectivity of the metal complex. bohrium.com
Palladium complexes with imidazole ligands, for instance, have been effectively used as catalysts for C-H arylation reactions. bohrium.com These catalysts have demonstrated high efficiency in the synthesis of arylated heterocycles, which are important building blocks in medicinal chemistry and materials science. The imidazole ligand plays a crucial role in stabilizing the active catalytic species and modulating its reactivity.
The following table presents examples of catalytic applications of metal complexes with imidazole-based ligands:
| Metal Complex | Ligand Type | Catalytic Reaction | Key Finding |
| Palladium(II) | Imidazole | Hydroarylation of alkynes | High yields of arylalkenes and aryl-substituted dienes. researchgate.net |
| Palladium(II) | Organosulphur/Organoselenium-imidazole | C-H arylation of imidazoles | Effective catalysis for the synthesis of arylated imidazoles. bohrium.com |
| Palladium Clusters | Schiff Base–Imidazole-Functionalized MOFs | Suzuki Coupling Reactions | Highly efficient catalysis with excellent yields and reusability. frontiersin.org |
Biomimetic Catalysis Applications
Biomimetic catalysis aims to mimic the structure and function of natural enzymes to develop highly efficient and selective artificial catalysts. acs.org Imidazole-containing ligands are particularly relevant in this field because the imidazole side chain of histidine is a common coordinating residue in the active sites of many metalloenzymes. wikipedia.orgorientjchem.org
Metal complexes with imidazole-based ligands have been developed as biomimetic catalysts for a range of reactions, including hydrolysis and oxidation. acs.orgnih.gov For example, zinc(II) complexes with imidazole-containing ligands have been shown to catalyze the hydration of nitriles, mimicking the function of nitrile hydratases. rsc.org In these systems, the imidazole moiety can act as an internal base to activate a water molecule for nucleophilic attack. rsc.org
Furthermore, iron complexes with (benz)imidazole-containing Schiff base ligands have been studied as functional models for phenoxazinone synthase, an enzyme involved in the biosynthesis of actinomycin D. nih.gov These biomimetic complexes have demonstrated the ability to catalyze the oxidative coupling of o-aminophenols. The design of such catalysts, inspired by biological systems, offers a promising approach to developing new and sustainable chemical transformations. bgu.ac.il
Materials Science Applications
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
There is no specific data available in the scientific literature regarding the use of this compound in the fabrication or development of Organic Light-Emitting Diodes (OLEDs) or organic solar cells.
Research on related imidazole derivatives, such as those based on phenanthroimidazole and benzimidazole (B57391), shows they are investigated for these applications due to their strong electron-withdrawing properties, thermal stability, and suitability as emitters, hosts, or electron-transporting materials tandfonline.comresearchgate.netresearchgate.net. For example, the related compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol has been noted for its potential use in preparing OLEDs medchemexpress.com. However, performance data and research findings for the specific compound of interest are not available.
Supramolecular Assembly and Host-Guest Chemistry
No dedicated studies on the supramolecular assembly or host-guest chemistry of this compound have been published. The fundamental interactions between phenol (B47542) and imidazole moieties are known to be relevant in the self-assembly of cocrystals, but this has been studied using different molecular structures rsc.org. The imidazole ring is a common motif in supramolecular chemistry due to its ability to participate in various noncovalent interactions, including hydrogen bonding and π-π stacking, which are crucial for forming organized assemblies nih.govbiomedpharmajournal.org. However, the specific assembly behavior and host-guest complexation of this compound have not been characterized.
Chemical Sensors and Analytical Device Components
There are no specific reports on the application of this compound as a chemical sensor or a component in analytical devices. The potential for the broader class of phenol-imidazole compounds has been demonstrated. For instance, different derivatives have been synthesized and shown to act as fluorescent sensors for detecting specific ions like Fe³⁺ and CN⁻ researchgate.netresearchgate.net. The compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is also noted for its wide use in chemical sensors medchemexpress.com. Despite the promise of this chemical scaffold, research has not been extended to the specific molecule this compound.
Catalytic Applications in Organic Synthesis
Specific research detailing the use of this compound as a catalyst in organic synthesis is not present in the current scientific literature. The imidazole group is known to possess catalytic activity, often acting as a base or nucleophilic catalyst in reactions such as hydrolysis researchgate.net. Some related phenol-imidazole compounds have been investigated as pro-ligands in metal-based catalysis or have been noted for their general use as catalysts in certain chemical reactions medchemexpress.comrsc.org. Nevertheless, the catalytic efficacy and scope of this compound itself have not been documented.
Structure Activity/property Relationship Sar/spr Studies
Elucidating the Influence of Substituents on Electronic Properties
The electronic landscape of 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol is dictated by the interplay of its constituent functional groups: the electron-donating amino (-NH2) and methyl (-CH3) groups, and the phenolic hydroxyl (-OH) group, all attached to the imidazole (B134444) and phenyl rings. The nature and position of substituents on this core structure can significantly modulate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the dipole moment.
Electron-donating groups (EDGs) generally increase the electron density of the aromatic system, raising the HOMO energy level and making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, lowering both HOMO and LUMO levels and increasing the molecule's electrophilicity. rsc.org Computational studies on substituted phenols have shown that EDGs and EWGs have distinct effects on toxicity, which is related to the rate of phenoxyl radical production. rsc.org
The imidazole ring itself is an interesting electronic component. In benzimidazoles, the -NH- group exhibits acidic character and is a site for electrophilic substitution. jchemrev.com The electronic nature of substituents on imidazole-containing compounds has been shown to control their biological activities, such as nitric oxide synthase (nNOS) inhibition. rsc.org For instance, in a series of benzimidazole (B57391) derivatives, the introduction of a strong electron-withdrawing nitro group (-NO2) resulted in a reduced energy gap, a consequence of increased resonance. rsc.org
The Hammett parameter (σ) is a useful tool for quantifying the electronic influence of substituents. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. Studies on substituted phenols have demonstrated a correlation between Hammett constants and various properties, including bond lengths and rotational barriers. researchgate.net
| Substituent (R) on Phenol (B47542) Ring | Hammett Constant (σp) | Effect on HOMO-LUMO Gap | Expected Impact on Electron Density |
|---|---|---|---|
| -NO2 (Nitro) | 0.78 | Decrease | Strongly decreases |
| -CN (Cyano) | 0.66 | Decrease | Decreases |
| -Cl (Chloro) | 0.23 | Slight Decrease | Slightly decreases |
| -H (Hydrogen) | 0.00 | Reference | Reference |
| -CH3 (Methyl) | -0.17 | Slight Increase | Slightly increases |
| -OH (Hydroxyl) | -0.37 | Increase | Increases |
| -NH2 (Amino) | -0.66 | Strongly Increase | Strongly increases |
Correlation Between Molecular Structure and Spectroscopic Signatures
The spectroscopic properties of this compound are a direct reflection of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into its atomic connectivity, functional groups, and electronic transitions.
1H and 13C NMR spectroscopy would reveal the chemical environment of each proton and carbon atom. The chemical shifts of the aromatic protons on the phenol ring would be influenced by the electron-donating amino and hydroxyl groups. The protons of the methyl and amino groups would appear in the aliphatic region of the 1H NMR spectrum. In the 13C NMR spectrum, the carbons of the aromatic rings would resonate in the downfield region, with the carbon bearing the hydroxyl group showing a characteristic shift. jchemrev.com
IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups. The spectrum of this compound would be expected to show distinct absorption bands for the N-H stretching of the amino and imidazole groups, the O-H stretching of the phenolic hydroxyl group, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the aromatic and imidazole rings. jchemrev.com
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated π-system encompassing the imidazole and phenol rings would lead to absorption bands in the UV-Vis region, likely due to π→π* transitions. researchgate.net The position and intensity of these absorption maxima are sensitive to the substitution pattern on the aromatic rings. For instance, the UV-Vis absorption spectrum of a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, shows absorption peaks at 340 nm and 406 nm, with the latter attributed to a π→π* transition. researchgate.netresearchgate.net Computational studies on substituted phenols have shown that both Time-Dependent Density Functional Theory (TD-DFT) and Coupled Cluster methods can accurately predict the spectral shifts observed upon substitution. rsc.org
| Spectroscopic Technique | Expected Signature for this compound | Structural Correlation |
|---|---|---|
| 1H NMR | Signals for aromatic, amino, methyl, and imidazole protons. | Provides information on the chemical environment of protons. |
| 13C NMR | Signals for aromatic, methyl, and imidazole carbons. | Reveals the carbon skeleton of the molecule. |
| IR | Stretching vibrations for N-H, O-H, C-H, C=C, and C=N bonds. | Confirms the presence of key functional groups. |
| UV-Vis | Absorption bands corresponding to π→π* transitions. | Indicates the extent of electronic conjugation. |
Structure-Dependent Supramolecular Assembly and Hydrogen Bonding Networks
The supramolecular architecture of this compound in the solid state is governed by a network of non-covalent interactions, with hydrogen bonding playing a predominant role. The presence of multiple hydrogen bond donors (the amino group, the imidazole N-H, and the phenolic O-H) and acceptors (the imidazole nitrogen and the oxygen of the hydroxyl group) facilitates the formation of intricate and stable hydrogen-bonded networks.
Studies on related imidazole-phenol compounds have revealed a common motif of dimeric supramolecular structures formed through complementary hydrogen bonds between the imidazole nitrogen atoms and the phenolic hydroxyl groups, resulting in stable 16-membered hydrogen-bonded rings. researchgate.net The stability of these hydrogen-bonded structures has been computationally shown to be significantly lower in energy compared to the non-interacting monomers. researchgate.net
The planarity of the molecule and the dihedral angles between the imidazole and phenol rings are also crucial factors in determining the packing arrangement in the crystal lattice. For instance, in 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, the phenol groups are out-of-plane with respect to the imidazolium (B1220033) ring. rsc.org In contrast, in some imidazole-phenol Schiff base compounds, the imidazole and phenol rings can be co-planar or adopt an oblique orientation. researchgate.net
| Structural Feature | Role in Supramolecular Assembly | Example from Related Compounds |
|---|---|---|
| Phenolic -OH group | Hydrogen bond donor | Forms O-H···N bonds with imidazole nitrogen. researchgate.net |
| Imidazole N-H group | Hydrogen bond donor | Participates in N-H···O or N-H···N hydrogen bonds. |
| Imidazole sp2 Nitrogen | Hydrogen bond acceptor | Accepts a proton from the phenolic -OH group. researchgate.net |
| Amino -NH2 group | Hydrogen bond donor | Can form N-H···O or N-H···N hydrogen bonds. |
| Aromatic Rings | π-π stacking interactions | Contributes to crystal packing and stability. jchemrev.com |
Relating Structural Features to Mechanistic Biological Activity (In Vitro)
The biological activity of this compound and its analogs is intrinsically linked to their molecular structure. In vitro studies have explored the potential of imidazole-phenol derivatives in various therapeutic areas, including as antioxidant, antifungal, and enzyme inhibitory agents.
Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Phenols can act as radical scavengers by donating a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of electron-donating groups on the phenol ring, such as the amino and methyl groups in the target compound, is expected to enhance its antioxidant capacity. Studies on bifunctional 2H-imidazole-derived phenolic compounds have shown that conjugation with an imidazole moiety can influence the antioxidant mechanism. researchgate.netresearchgate.net For instance, imidazole-derived polyphenolic compounds with electron-withdrawing groups exhibited higher antioxidant and antiradical capacities. researchgate.net
Enzyme Inhibition: Imidazole derivatives are known to interact with various enzymes. For example, 2-amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. acs.org The structure-activity relationship of imidazole-containing compounds as farnesyltransferase inhibitors revealed the importance of a hydrophobic substituent and a hydrogen bond acceptor for potent inhibitory activity. jchemrev.com Furthermore, novel imidazole derivatives have been synthesized and evaluated as in vitro p38 MAP kinase inhibitors for their anti-inflammatory activity. nih.gov
Antifungal and Other Activities: Phenolic imidazole derivatives have been synthesized and shown to possess dual antioxidant and antifungal activity. nih.gov The antifungal activity is influenced by the nature of the substituents on the phenolic and imidazole rings. Additionally, various imidazole derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. capes.gov.br
| Structural Feature | Potential In Vitro Biological Activity | Mechanistic Implication |
|---|---|---|
| Phenolic -OH group | Antioxidant | Hydrogen atom donation to scavenge free radicals. researchgate.net |
| Imidazole Ring | Enzyme Inhibition (e.g., Cytochrome P450, Farnesyltransferase) | Coordination with metal centers in enzymes, hydrogen bonding interactions. jchemrev.comacs.org |
| Amino Group | Modulation of antioxidant and enzyme inhibitory activity | Electron-donating nature enhances radical scavenging; can participate in hydrogen bonding. |
| Methyl Group | Fine-tuning of lipophilicity and steric interactions | Can influence binding affinity to target enzymes. |
| Overall Molecular Scaffold | Antifungal, Anticancer, Antibacterial | Serves as a template for designing novel therapeutic agents. nih.govcapes.gov.br |
Impact of Structural Modifications on Catalytic Efficiency and Selectivity
The unique combination of a nucleophilic imidazole ring and an acidic phenol group suggests that this compound and its derivatives could function as effective organocatalysts. The catalytic activity is highly dependent on the structural features of the molecule, and modifications can significantly impact both efficiency and selectivity.
Imidazole as a Nucleophilic Catalyst: The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring makes it a potent nucleophile. Imidazole and its derivatives are known to catalyze various reactions, including ester hydrolysis and epoxy ring-opening. researchgate.netyoutube.com The nucleophilicity of the imidazole can be tuned by substituents. Electron-donating groups, such as the amino and methyl groups in the target compound, would be expected to enhance the nucleophilicity of the imidazole ring, thereby potentially increasing its catalytic efficiency.
Phenol as a Co-catalyst: The phenolic hydroxyl group can participate in catalysis through hydrogen bonding or by acting as a proton donor. In concerted proton-electron transfer (CPET) reactions involving phenol-imidazole systems, the strength of the hydrogen bond between the phenol and imidazole has been shown to influence the reaction rates. nih.gov In the context of catalysis, the phenol group could stabilize transition states or activate substrates through hydrogen bonding.
Structural Modifications and Selectivity: The selectivity of a catalyst is often governed by steric and electronic factors. Modifications to the structure of this compound could be used to control the selectivity of a reaction. For example, introducing bulky substituents could create a chiral environment around the catalytic center, enabling enantioselective catalysis. The relative positions of the functional groups are also critical. The proximity of the imidazole and phenol moieties could allow for bifunctional catalysis, where both groups participate in the catalytic cycle. In the synthesis of substituted imidazoles, the choice of catalyst has been shown to be crucial in controlling the selective formation of tri- versus tetra-substituted products. rsc.org
| Structural Modification | Potential Impact on Catalytic Efficiency | Potential Impact on Selectivity |
|---|---|---|
| Substitution on the Imidazole Ring | Electron-donating groups may increase nucleophilicity and efficiency. | Steric hindrance from bulky groups can influence substrate approach and selectivity. |
| Substitution on the Phenol Ring | Modulation of the acidity of the hydroxyl group can affect proton transfer steps. | Can influence the strength of hydrogen bonding interactions with substrates or intermediates. |
| Introduction of Chiral Centers | May not directly affect the intrinsic rate of catalysis. | Can induce enantioselectivity in the catalyzed reaction. |
| Variation of the Linker between Rings | Can alter the relative orientation and proximity of the catalytic groups. | May affect the ability to engage in bifunctional catalysis. |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient, scalable, and environmentally benign synthetic routes is paramount for enabling extensive investigation of 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol and its derivatives. Traditional methods for constructing the 2-aminoimidazole scaffold can be lengthy and often rely on hazardous reagents or solvents. mdpi.com Future research should focus on modern synthetic strategies to overcome these limitations.
Key areas for exploration include:
Green Chemistry Approaches: Investigating one-pot syntheses using deep eutectic solvents (DESs) could significantly enhance the environmental profile of the synthesis. mdpi.com These non-conventional reaction media have been shown to reduce reaction times and simplify product isolation for related 2-aminoimidazole compounds. mdpi.com
Catalytic Systems: The use of palladium-catalyzed carboamination reactions, which have been successful in generating both C-N and C-C bonds in a single step for other 2-aminoimidazoles, could be adapted. acs.orgnih.gov This would allow for the rapid assembly of a diverse library of analogs with various substituents on the phenyl ring.
Divergent Synthesis: Methodologies starting from readily available precursors like 2-aminopyrimidines offer a divergent pathway to create a range of substituted 2-aminoimidazoles. nih.govacs.org Applying such a strategy could facilitate a more comprehensive exploration of the structure-activity relationship (SAR) for this class of compounds.
The primary challenge lies in adapting these advanced methods to the specific steric and electronic properties of the 4-hydroxyphenyl and methyl substituents, optimizing reaction conditions to achieve high yields and purity.
Development of Advanced Computational Models for Predictive Studies
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental efforts, thereby saving time and resources. Future research should leverage these in silico techniques to build a comprehensive understanding of the molecule's potential.
Promising computational avenues include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 2D and 3D-QSAR models for a series of this compound analogs can help predict their biological activity. nih.govnih.gov By correlating molecular descriptors with observed activity, these models can identify key structural features responsible for efficacy and guide the design of more potent compounds. researchgate.netresearchgate.net
Molecular Docking: Virtual screening of the compound against libraries of biological targets (e.g., kinases, metalloenzymes, G-protein coupled receptors) can identify potential protein-ligand interactions. rjptonline.orgekb.eg This can generate hypotheses about the compound's mechanism of action and prioritize targets for experimental validation.
Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the molecule's electronic structure, conformational landscape, and spectroscopic properties. nih.gov This information is crucial for understanding its reactivity, stability, and potential for applications in materials science, such as in nonlinear optics. researchgate.net
A significant challenge will be the creation of accurate and validated computational models, which requires a robust initial dataset from experimental studies.
Identification of New Molecular Targets and Mechanistic Pathways
The 2-aminoimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous marine alkaloids with a broad spectrum of pharmacological activities, including antimicrobial, anti-biofilm, and anticancer effects. researchgate.netnih.gov A critical future direction is the systematic biological screening of this compound to uncover its therapeutic potential.
Research should be directed towards:
Broad-Spectrum Biological Screening: Testing the compound against a diverse panel of assays is essential. This includes screening for activity against various cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in human diseases, such as arginase or farnesyltransferase. nih.govnih.gov The 2-aminoimidazole core is known to inhibit biofilm formation, making this a particularly interesting area to investigate. medchemexpress.com
Mechanism of Action Studies: Once a biological activity is identified, elucidating the underlying mechanistic pathway is crucial. This involves identifying the specific molecular target through techniques like affinity chromatography or genetic screening. Subsequent studies would then explore how the compound modulates the target's function and affects downstream cellular signaling pathways. nih.gov
Inhibition of Advanced Glycation End Products (AGEs): Certain 2-aminoimidazole derivatives have shown potential in both inhibiting the formation of and breaking pre-formed AGEs, which are implicated in diabetic complications. nih.gov Investigating this potential for this compound could open new therapeutic avenues.
The main challenge is the complexity of biological systems, requiring a multidisciplinary approach to move from an observed effect to a fully characterized molecular mechanism.
Integration of the Compound into Novel Functional Materials
The unique chemical structure of this compound, featuring a reactive phenol (B47542) group and a nitrogen-rich imidazole (B134444) ring, makes it an attractive building block for new functional materials. nih.gov Future research could exploit these features to create materials with tailored properties.
Potential applications in materials science include:
Polymer Science: The phenolic hydroxyl group and the amino group on the imidazole ring can serve as reactive sites for polymerization. Incorporating this compound as a monomer could lead to the development of novel polymers, such as polybenzimidazoles, with high thermal stability, specific optical properties, or ion-conductive capabilities for use in membranes or electrolytes. mdpi.comelsevierpure.comtsijournals.com
Sensor Technology: Imidazole derivatives have been successfully used to create chemical sensors. nih.govrsc.orgresearchgate.net The compound could be immobilized on a substrate or incorporated into a polymer matrix to act as a fluorescent or colorimetric sensor for metal ions or specific organic molecules.
Corrosion Inhibition: The imidazole ring is known to be an effective corrosion inhibitor, particularly for copper and its alloys. tsijournals.com The compound could be investigated for its ability to form protective films on metal surfaces, a valuable application in industrial settings. tsijournals.com
A key challenge will be to control the polymerization process and to understand the structure-property relationships that govern the performance of the resulting materials.
Emerging Roles in Interdisciplinary Research Fields
The versatility of the this compound scaffold positions it as a valuable tool at the intersection of chemistry, biology, and materials science. nih.govlifechemicals.com
Future interdisciplinary applications could involve:
Chemical Biology: The compound can be functionalized with reporter tags, such as fluorophores or biotin, to create chemical probes. These probes could be used to visualize and study the localization and dynamics of specific biological targets within living cells, providing valuable insights into cellular processes.
Medicinal Chemistry and Drug Delivery: As a promising pharmacophore, the compound can serve as a starting point for the development of extensive compound libraries for high-throughput screening. researchgate.net Furthermore, its ability to be integrated into polymers could be leveraged for drug delivery systems, where the compound itself might be part of a biocompatible or biodegradable polymer backbone designed for controlled release.
Bio-inspired Materials: The compound is related to natural marine alkaloids that play roles in biological processes like anti-biofouling. researchgate.net This could inspire the development of novel coatings for medical devices or marine equipment that resist the formation of biofilms.
Successfully navigating these interdisciplinary fields will require strong collaboration between experts in synthetic chemistry, cell biology, pharmacology, and materials engineering to fully realize the potential of this versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol, and how can purity be validated?
- Methodological Answer : Synthesis often involves coupling aromatic aldehydes with substituted imidazole precursors. For example, chloromethyl intermediates (e.g., 4-[4-(chloromethyl)phenyl] derivatives) can react with amines under tetrakis(dimethylamino)ethylene (TDAE) conditions to form imidazole-phenol hybrids . Post-synthesis, purity validation should include:
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) and UV detection at 254 nm.
- NMR : Confirm structural integrity via and NMR, focusing on aromatic protons (δ 6.8–7.4 ppm) and imidazole NH signals (δ 5.0–5.5 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., CHNO requires C 64.07%, H 5.86%, N 20.37%) .
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodological Answer :
Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90 K.
Structure Solution : Apply direct methods via SHELXT .
Refinement : Refine anisotropically using SHELXL (R-factor < 0.05 for high-resolution data). Monitor hydrogen bonding (e.g., N–H⋯O interactions between imidazole and phenol groups) .
Visualization : Generate ORTEP diagrams (ORTEP-3) to display thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the compound’s partial charges via Gaussian 09 at the B3LYP/6-31G* level.
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Q. How should researchers address contradictions in spectroscopic or crystallographic data across studies?
- Methodological Answer :
- Cross-Validation : Compare IR spectra (e.g., O–H stretch at 3200–3400 cm, imidazole C=N at 1600 cm) with published data .
- Twinned Crystals : If refinement issues arise (e.g., high R), use TWINLAW in SHELXL to model twinning and improve data quality .
- Batch Analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate polymorphic variations .
Q. What safety protocols are critical for handling this compound’s reactive intermediates?
- Methodological Answer :
- Hazard Mitigation : The phenol group may release toxic gases (e.g., SO) under acidic conditions. Use fume hoods and neutralization traps during synthesis .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact with intermediates like chloromethylphenyl derivatives (potential irritants) .
- Storage : Store in amber vials at –20°C under nitrogen to prevent oxidation of the amine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
